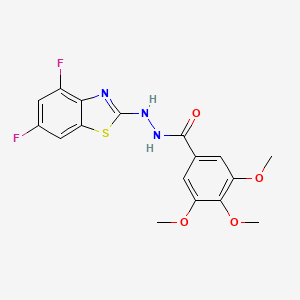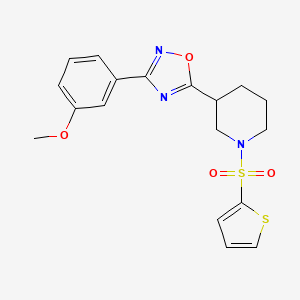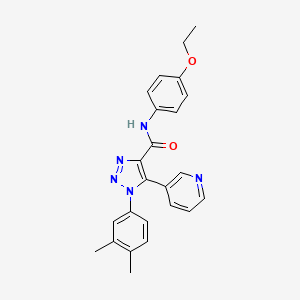![molecular formula C15H9N3O5S B2630503 N-(4H-chromeno[4,3-d]thiazol-2-yl)-5-nitrofuran-2-carboxamide CAS No. 681159-78-4](/img/structure/B2630503.png)
N-(4H-chromeno[4,3-d]thiazol-2-yl)-5-nitrofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a chromeno[4,3-d]thiazol group, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Nitrofuran is a type of antimicrobial agent that has been used in treating urinary tract infections .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The nitrofuran group is likely to contribute to the reactivity of the compound .Chemical Reactions Analysis
Thiazole compounds can undergo various chemical reactions, including electrophilic substitution and nucleophilic substitution . The nitro group in the nitrofuran part of the molecule could potentially make the molecule more reactive.Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The physical and chemical properties of the specific compound would depend on the exact structure and the presence of other functional groups.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research into compounds with structures related to "N-(4H-chromeno[4,3-d]thiazol-2-yl)-5-nitrofuran-2-carboxamide" often focuses on their synthesis and chemical properties. For example, studies on synthetic protocols for chromen-6-ones, which share structural similarities, highlight the importance of these compounds in pharmacology due to their presence in secondary metabolites with considerable biological activities (Mazimba, 2016). Such research underscores the ongoing need for efficient synthetic routes to access compounds with potential therapeutic uses.
Antitumor Activity
Compounds with imidazole derivatives, including structures similar to the chromeno[4,3-d]thiazol moiety, have been reviewed for their antitumor activities. These studies suggest that certain structural motifs are associated with biological properties conducive to the development of new antitumor drugs. This reflects the broader interest in exploring how specific chemical frameworks can contribute to cancer treatment (Iradyan et al., 2009).
Repurposed Drug Applications
Research on nitazoxanide, a nitrothiazole compound, demonstrates the potential for repurposing existing drugs for new therapeutic applications. This reflects a broader scientific interest in assessing the utility of compounds with specific functional groups, such as nitrofurans, across various diseases, including infectious diseases and possibly cancer (Bharti et al., 2021).
Environmental Impact and Safety
The environmental impact and safety profiles of chemicals with similar structures are also of interest, particularly in terms of their potential to contribute to nitrous oxide emissions. Understanding these impacts is crucial for developing safer and more environmentally friendly pharmaceuticals (Hu et al., 2012).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds with a benzothiazole moiety have been reported to exhibit significant anticancer activities against various cancer cell lines . Therefore, it is plausible that N-(4H-chromeno[4,3-d]thiazol-2-yl)-5-nitrofuran-2-carboxamide may also target cancer cells.
Mode of Action
Compounds with similar structures have been reported to inhibit bacterial and cancer cell proliferation by disrupting the dna replication process . Therefore, it is possible that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways related to cell proliferation and dna replication . Therefore, it is plausible that this compound may affect similar pathways, leading to downstream effects such as inhibition of cell proliferation.
Pharmacokinetics
The ic50 value, which represents the concentration of a compound that reduces a biological function or response by 50%, has been reported for similar compounds . This value can provide some insight into the compound’s bioavailability and efficacy.
Result of Action
Similar compounds have been reported to exhibit significant anticancer activities against various cancer cell lines . Therefore, it is plausible that this compound may have similar molecular and cellular effects.
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other compounds . Therefore, it is plausible that similar environmental factors may influence the action of this compound.
Propiedades
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O5S/c19-14(10-5-6-12(23-10)18(20)21)17-15-16-13-8-3-1-2-4-9(8)22-7-11(13)24-15/h1-6H,7H2,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMMMPRJGBGTDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
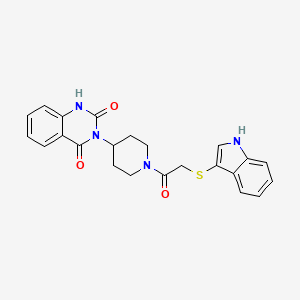
![5-bromo-2-chloro-N-[[5-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2630421.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide](/img/structure/B2630425.png)
![N-cyclohexyl-2-{[7-(3-methylphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2630427.png)

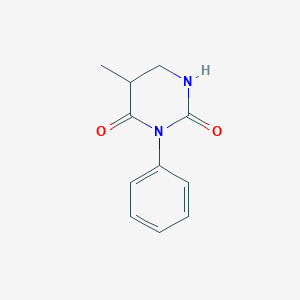

![4-(thiazol-2-yloxy)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide](/img/structure/B2630432.png)
![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(4-methylthiophen-2-yl)methanone](/img/structure/B2630433.png)
![(E)-2-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenylacrylamide](/img/structure/B2630436.png)
